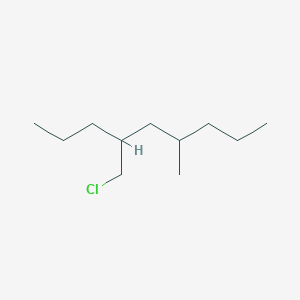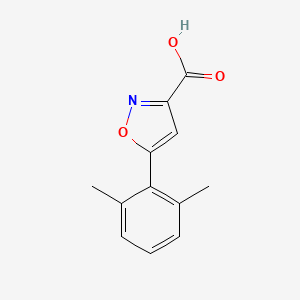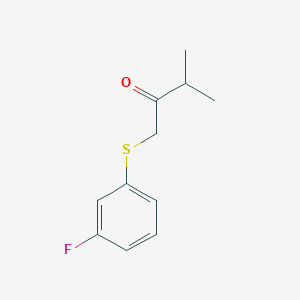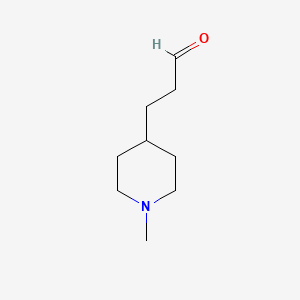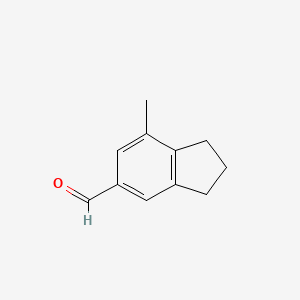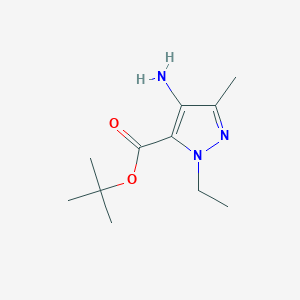![molecular formula C15H21ClN2O2 B13572712 Tert-butyl10,12-diazatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene-12-carboxylatehydrochloride](/img/structure/B13572712.png)
Tert-butyl10,12-diazatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene-12-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 10,12-diazatricyclo[6310,2,7]dodeca-2,4,6-triene-12-carboxylate hydrochloride is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 10,12-diazatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene-12-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the tert-butyl and carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 10,12-diazatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene-12-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 10,12-diazatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene-12-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 10,12-diazatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene-12-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound’s unique structure allows it to bind selectively to certain proteins or enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1R,9S)-4-nitro-6,12-diazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxylate: This compound shares a similar tricyclic structure but differs in the presence of a nitro group.
3-tert-butyl-1,9-diazatricyclo[6.3.1.0^{4,12}]dodeca-2,4(12),5,7-tetraen-10-one: Another related compound with a similar core structure but different functional groups.
Uniqueness
Tert-butyl 10,12-diazatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene-12-carboxylate hydrochloride is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H21ClN2O2 |
|---|---|
Molecular Weight |
296.79 g/mol |
IUPAC Name |
tert-butyl 10,12-diazatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-12-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-15(2,3)19-14(18)17-12-8-16-9-13(17)11-7-5-4-6-10(11)12;/h4-7,12-13,16H,8-9H2,1-3H3;1H |
InChI Key |
LODNUPZYDCKXBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CNCC1C3=CC=CC=C23.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


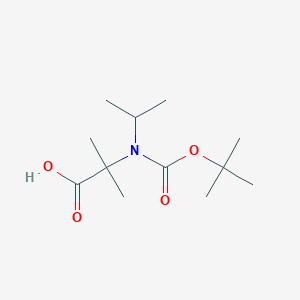
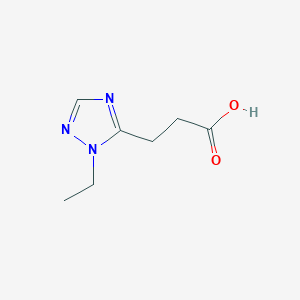
![4-[(2-Carbamoylphenoxy)methyl]benzamide](/img/structure/B13572649.png)
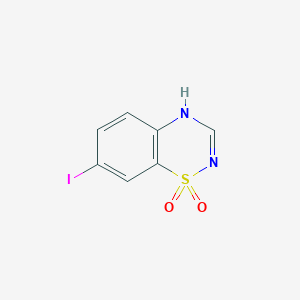

![N-[2-(Thiophen-2-YL)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B13572671.png)
